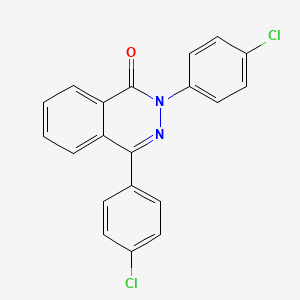

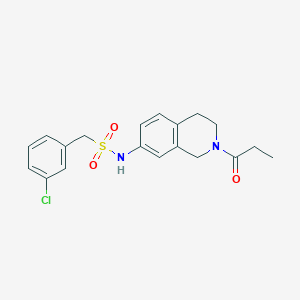

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid

Übersicht

Beschreibung

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of non-natural amino acids, which are widely used in the synthesis of peptides and proteins.

Wissenschaftliche Forschungsanwendungen

Fluorophore Arrangements and Emission Modes

Distinct Guest-Dependent Changes in Arrangements of a Fluorophore : A study explored novel molecular arrangements of a fluorophore leading to new solid-state fluorescence properties. This work involved creating a ternary system to achieve rare emission modes, mimicking the relationship found in DNA. The research highlights the potential of using specific arrangements for advanced fluorescence applications in materials science (Mizobe et al., 2007).

Enantioselective Acylation

Enantioselective Acylation of Alcohols : This research focused on the acylation of alcohols with fluorinated β-phenyl-β-lactams in the presence of Burkholderia cepacia lipase, demonstrating the importance of fluorine activation for splitting the β-lactam ring. This process allowed for the preparation of highly enantioselective β-lactams, highlighting the compound's relevance in stereoselective synthesis and enzyme-catalyzed reactions (Li et al., 2007).

Synthetic and Structural Chemistry

Synthesis and Structural Chemistry of Enantiomerically Pure Compounds : A study on the synthetic and structural chemistry of 1-phenyl-2-carboxyethylphosphonic acid derivatives, including discussions on diastereoselective alkylation and the resolution of racemic mixtures. This research is relevant for understanding the synthetic pathways and structural aspects of similar complex organic compounds (Gardner et al., 2002).

Biological and Pharmacological Activities

Biological and Pharmacological Activities of Rosmarinic Acid : Investigating rosmarinic acid, a compound structurally related to phenylpropanoids, this study underscores its diverse biological and pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This research illustrates the potential applications of similar compounds in developing therapeutic agents and understanding their mechanism of action (Al-Dhabi et al., 2014).

Eigenschaften

IUPAC Name |

3-(2-fluoro-5-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FINO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(16)4-5-10(8)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZURTUFHPRITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)I)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FINO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rac-2-tert-Butoxycarbonylamino-3-(2-fluoro-5-iodo-phenyl)-propionic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2895196.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2895199.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2895203.png)

![3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2895211.png)